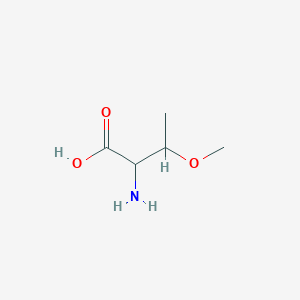
Selenophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenophenol, also known as benzeneselenol, is an organoselenium compound with the chemical formula C₆H₅SeH. It is the selenium analog of phenol and is characterized by its colorless appearance and extremely foul odor. This compound is a valuable reagent in organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenophenol can be synthesized through the reaction of phenylmagnesium bromide with selenium, followed by hydrolysis: [ \text{PhMgBr} + \text{Se} \rightarrow \text{PhSeMgBr} ] [ \text{PhSeMgBr} + \text{HCl} \rightarrow \text{PhSeH} + \text{MgBrCl} ]
Another common method involves the reduction of diphenyldiselenide using sodium borohydride: [ \text{PhSeSePh} + \text{NaBH}_4 \rightarrow 2 \text{PhSeH} ]
Industrial Production Methods: In industrial settings, this compound is often generated in situ due to its instability and short shelf life. The reduction of diphenyldiselenide is a preferred method for large-scale production .
Types of Reactions:
Oxidation: this compound is easily oxidized by air, forming diphenyl diselenide: [ 4 \text{PhSeH} + \text{O}_2 \rightarrow 2 \text{PhSeSePh} + 2 \text{H}_2\text{O} ]
Reduction: The diselenide can be reduced back to this compound using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions due to the presence of the selenium atom.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Diphenyl diselenide.
Reduction: this compound.
Substitution: Various seleno-substituted organic compounds.
Scientific Research Applications
Selenophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of seleno-functionalized heterocycles.
Biology: Investigated for its role in biological systems, particularly in the study of selenoenzymes and their catalytic cycles.
Medicine: Explored for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Utilized in the synthesis of materials for organic solar cells and other advanced materials
Mechanism of Action
Selenophenol exerts its effects through various mechanisms:
Oxidation-Reduction Reactions: The selenium atom in this compound can undergo oxidation and reduction, playing a crucial role in redox biology.
Molecular Targets: this compound can interact with reactive oxygen species and other cellular components, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Thiophenol: The sulfur analog of selenophenol, with similar chemical properties but differing in reactivity and stability.
Phenol: The oxygen analog, less reactive compared to this compound and thiophenol.
Uniqueness of this compound:
Reactivity: this compound is more easily oxidized than thiophenol due to the weaker Se-H bond.
Applications: The unique properties of selenium make this compound valuable in specific applications where sulfur or oxygen analogs are less effective
This compound’s distinct chemical properties and diverse applications make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
benzeneselenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Se/c7-6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDODWFPDZYSKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[SeH] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-96-5, 57880-10-1 |
Source


|
| Record name | Benzeneselenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC229609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

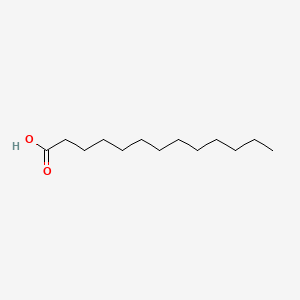
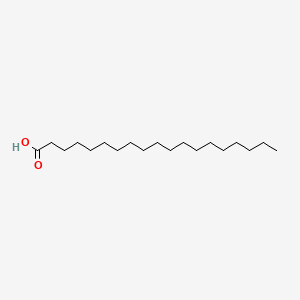
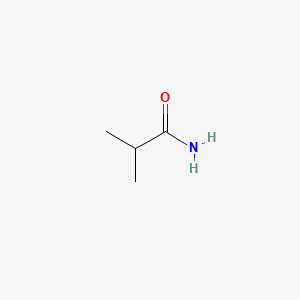
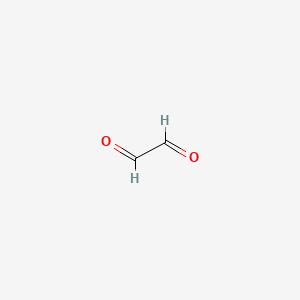


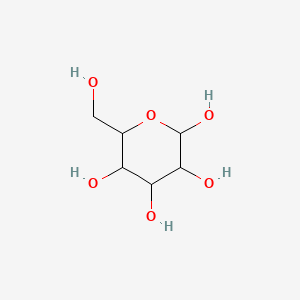
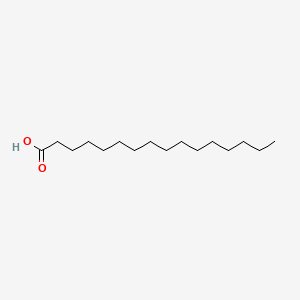
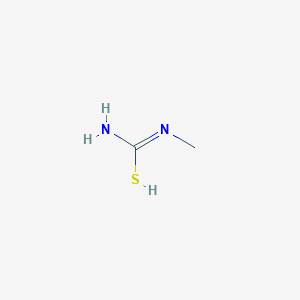
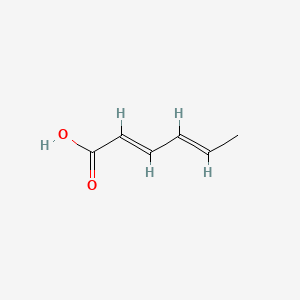
![[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7769104.png)
